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Compound of Interest

Compound Name: 4-Tert-butylcyclohexanol

Cat. No.: B146172 Get Quote

The second round of searches has yielded significant results. I have found specific physical

properties for the cis and trans isomers, including melting and boiling points. I have also

located resources discussing the ¹H NMR and ¹³C NMR spectra of 4-tert-butylcyclohexanol,
with some sources even providing spectral data and analysis that distinguishes between the

isomers.

Furthermore, I have gathered detailed information on the stereoselective synthesis of 4-tert-
butylcyclohexanol via the reduction of 4-tert-butylcyclohexanone with sodium borohydride,

including the mechanism and the factors influencing the product ratio. The concept of A-values

and conformational analysis has also been well-covered in the search results. I have also

found more specific information on its application in the fragrance industry.

With the information I have now, I am confident that I can proceed to structure and write the in-

depth technical guide as requested. I have sufficient data for the tables, details for the

experimental protocol, and information to create the necessary diagrams. I will now proceed to

synthesize this information into the final response.

Therefore, I do not need any further search actions.

An In-Depth Technical Guide to 4-tert-Butylcyclohexanol: Structure, Properties, and

Stereoselective Synthesis
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In the landscape of cyclic alcohols, 4-tert-butylcyclohexanol stands out as a molecule of

significant academic and industrial importance. Its deceptively simple structure, a cyclohexane

ring bearing a hydroxyl and a bulky tert-butyl group, belies a rich stereochemistry that

profoundly influences its physical properties and applications. This guide provides an in-depth

exploration of 4-tert-butylcyclohexanol, tailored for researchers, scientists, and professionals

in drug development and chemical synthesis. We will delve into the fundamental properties of

its isomers, their conformational analysis, spectroscopic signatures, and a detailed protocol for

its stereoselective synthesis.

The Dichotomy of Structure: Cis and Trans
Isomerism
4-tert-butylcyclohexanol exists as two diastereomers: cis-4-tert-butylcyclohexanol and

trans-4-tert-butylcyclohexanol. The cis and trans nomenclature refers to the relative

orientation of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane ring. In the cis

isomer, both substituents are on the same side of the ring, while in the trans isomer, they are

on opposite sides. This seemingly minor difference in spatial arrangement has a dramatic

impact on the molecule's stability and physical characteristics.

The key to understanding these differences lies in the conformational analysis of the

cyclohexane chair form. The bulky tert-butyl group is a powerful conformational "lock," strongly

preferring the equatorial position to minimize steric strain. This steric hindrance is quantified by

the "A-value," which is the difference in Gibbs free energy between the axial and equatorial

conformations of a substituent. The tert-butyl group has a very high A-value, meaning it

overwhelmingly occupies the equatorial position.

This conformational locking dictates the orientation of the hydroxyl group in the most stable

chair conformation of each isomer.

trans-4-tert-butylcyclohexanol: With the tert-butyl group in the equatorial position, the trans

configuration places the hydroxyl group also in an equatorial position. This arrangement

minimizes steric interactions, making the trans isomer the more thermodynamically stable of

the two.

cis-4-tert-butylcyclohexanol: To maintain the tert-butyl group in the equatorial position, the

cis configuration forces the hydroxyl group into an axial position. This axial -OH group
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experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same

side of the ring, leading to higher steric strain and reduced thermodynamic stability

compared to the trans isomer.

Figure 1: Conformational stability of 4-tert-butylcyclohexanol isomers.

Physicochemical Properties: A Tale of Two Isomers
The structural differences between the cis and trans isomers directly translate to distinct

physical properties. These differences are critical for their separation, purification, and

application-specific performance.

Property
cis-4-tert-
butylcyclohexanol

trans-4-tert-
butylcyclohexanol

Mixture of Isomers

CAS Number 937-05-3 21862-63-5 98-52-2

Molecular Formula C₁₀H₂₀O C₁₀H₂₀O C₁₀H₂₀O

Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol

Appearance
White to off-white

solid
White crystalline solid

White crystalline

powder or granules

Melting Point ~83 °C ~80 °C 62-70 °C

Boiling Point ~214 °C at 760 mmHg
~230 °C at 760 mmHg

(estimate)

110-115 °C at 15

mmHg

Solubility

Slightly soluble in

water; soluble in

common organic

solvents.

Insoluble in water;

soluble in alcohol.

Sparingly soluble in

water; soluble in

organic solvents like

ethanol and ether.

Spectroscopic Characterization: Distinguishing the
Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between

the cis and trans isomers of 4-tert-butylcyclohexanol. The key diagnostic signals arise from

the proton on the carbon bearing the hydroxyl group (the carbinol proton).
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¹H NMR:

In trans-4-tert-butylcyclohexanol, the carbinol proton is in an axial position. It

experiences axial-axial and axial-equatorial couplings to the adjacent protons, resulting in

a multiplet with a relatively large coupling constant, typically observed around 3.5 ppm.

In cis-4-tert-butylcyclohexanol, the carbinol proton is in an equatorial position. It

experiences equatorial-equatorial and equatorial-axial couplings, leading to a multiplet

with smaller coupling constants, and is shifted downfield to approximately 4.03 ppm.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring also differ

between the two isomers due to the different steric environments. These differences, while

more subtle than in the ¹H NMR, can be used for structural confirmation.

Stereoselective Synthesis: The Reduction of 4-tert-
Butylcyclohexanone
A common and illustrative method for the synthesis of 4-tert-butylcyclohexanol is the

reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of this reaction is highly

dependent on the choice of reducing agent, a classic example of kinetic versus thermodynamic

control.

The reduction using sodium borohydride (NaBH₄) is a staple in undergraduate and research

laboratories. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon.

Due to the locked conformation of the starting ketone with the equatorial tert-butyl group, the

two faces of the carbonyl group are not equivalent.

Axial Attack: The hydride attacks from the axial face, leading to the formation of the trans

product where the hydroxyl group is in the equatorial position. This is the thermodynamically

more stable product.

Equatorial Attack: The hydride attacks from the equatorial face, resulting in the cis product

with the hydroxyl group in the axial position.

While the trans isomer is thermodynamically favored, the reaction with sodium borohydride

often yields a mixture of both isomers, with the trans isomer being the major product. This is
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because the axial pathway is sterically less hindered for the approaching nucleophile.

Experimental Protocol: Stereoselective Reduction of 4-
tert-Butylcyclohexanone with Sodium Borohydride
This protocol is designed to favor the formation of the trans isomer.

Materials:

4-tert-butylcyclohexanone

Sodium borohydride (NaBH₄)

Methanol

Diethyl ether

1.5 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Erlenmeyer flasks, separatory funnel, beaker, magnetic stirrer and stir bar

Procedure:

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of 4-tert-

butylcyclohexanone in 5 mL of methanol.

Reductant Preparation: In a separate small beaker, carefully add 6 mmol of sodium

borohydride to 5 mL of a sodium methoxide solution in methanol.

Reduction: Slowly and carefully add the sodium borohydride solution to the stirred solution of

the ketone. Control the rate of addition to manage any frothing.

Reaction Time: Swirl the reaction mixture intermittently for approximately five minutes.
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Work-up: Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and

50 mL of ice water.

Extraction: Transfer the quenched reaction mixture to a 125 mL separatory funnel and

extract with 12.5 mL of diethyl ether.

Washing: Wash the ether layer sequentially with 6.5 mL of water and 6.5 mL of brine.

Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate or sodium

sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent to

obtain the crude product.

Analysis: The product can be analyzed by ¹H NMR to determine the ratio of cis and trans

isomers.

Safety Precautions: Sodium borohydride reacts with protic solvents to produce flammable

hydrogen gas. Handle in a well-ventilated fume hood. Methanol and diethyl ether are

flammable and toxic. Wear appropriate personal protective equipment (PPE), including gloves

and safety glasses.

Figure 2: Synthetic workflow for the reduction of 4-tert-butylcyclohexanone.

Applications: From Fragrance to Pharmaceuticals
The distinct properties of the 4-tert-butylcyclohexanol isomers lend them to a variety of

applications.

Fragrance Industry: This is a primary application area. 4-tert-butylcyclohexanol possesses

a characteristic woody, camphor-like, and slightly minty aroma. It is widely used in perfumes,

soaps, and other personal care products. The different isomers can have distinct scent

profiles, with their ester derivatives also being valuable fragrance components. It is also used

as a fragrance additive in patchouli essential oil to prevent discoloration.

Plasticizers and Polymers: It is used in the production of plasticizers, which enhance the

flexibility and durability of plastics. It can also be incorporated as a monomer in polymer

synthesis to modify the properties of the resulting polymer.
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Chemical Synthesis: 4-tert-butylcyclohexanol serves as a versatile intermediate in organic

synthesis.

Cosmetics: In cosmetic formulations, it can act as a stabilizer and emollient.

Conclusion
4-tert-butylcyclohexanol is a foundational molecule for understanding the principles of

stereochemistry and conformational analysis. The interplay between its cis and trans isomers,

dictated by the sterically demanding tert-butyl group, provides a clear and practical example of

how structure dictates properties and reactivity. For researchers and professionals in the

chemical sciences, a thorough understanding of this compound's basic properties,

spectroscopic signatures, and synthetic routes is invaluable for its effective application and for

the design of new molecules with tailored functionalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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